

3-Aminomethyl-3-hydroxymethyloxetane molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Aminomethyl-3-hydroxymethyloxetane
Cat. No.:	B150849

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Utility of **3-Aminomethyl-3-hydroxymethyloxetane**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Aminomethyl-3-hydroxymethyloxetane**, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, and strategic application, underpinned by field-proven insights and methodologies.

The Strategic Value of the Oxetane Motif in Drug Design

The four-membered oxetane ring has emerged as a highly valuable scaffold in drug discovery. [1][2] Its incorporation into drug candidates is a strategic choice to modulate key physicochemical properties. Unlike the more flexible cyclobutane, the oxetane ring is relatively planar due to reduced gauche interactions, providing a more rigid and predictable conformation.[3] This compact, polar, and sp^3 -rich heterocycle is frequently employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities. [3][4][5] The introduction of an oxetane can significantly enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of a parent molecule, thereby improving its

overall "drug-like" properties.[4][6] The molecule **3-Aminomethyl-3-hydroxymethyloxetane** is a prime example of a bifunctional oxetane building block, offering two distinct points for chemical elaboration.

Molecular Architecture and Physicochemical Profile

3-Aminomethyl-3-hydroxymethyloxetane, systematically named [3-(aminomethyl)oxetan-3-yl]methanol, is a unique scaffold featuring a central quaternary carbon embedded within the strained oxetane ring. This carbon is substituted with both a primary amine (via a methylene linker) and a primary alcohol, creating a dense hub of functionality.

Key Identifiers:

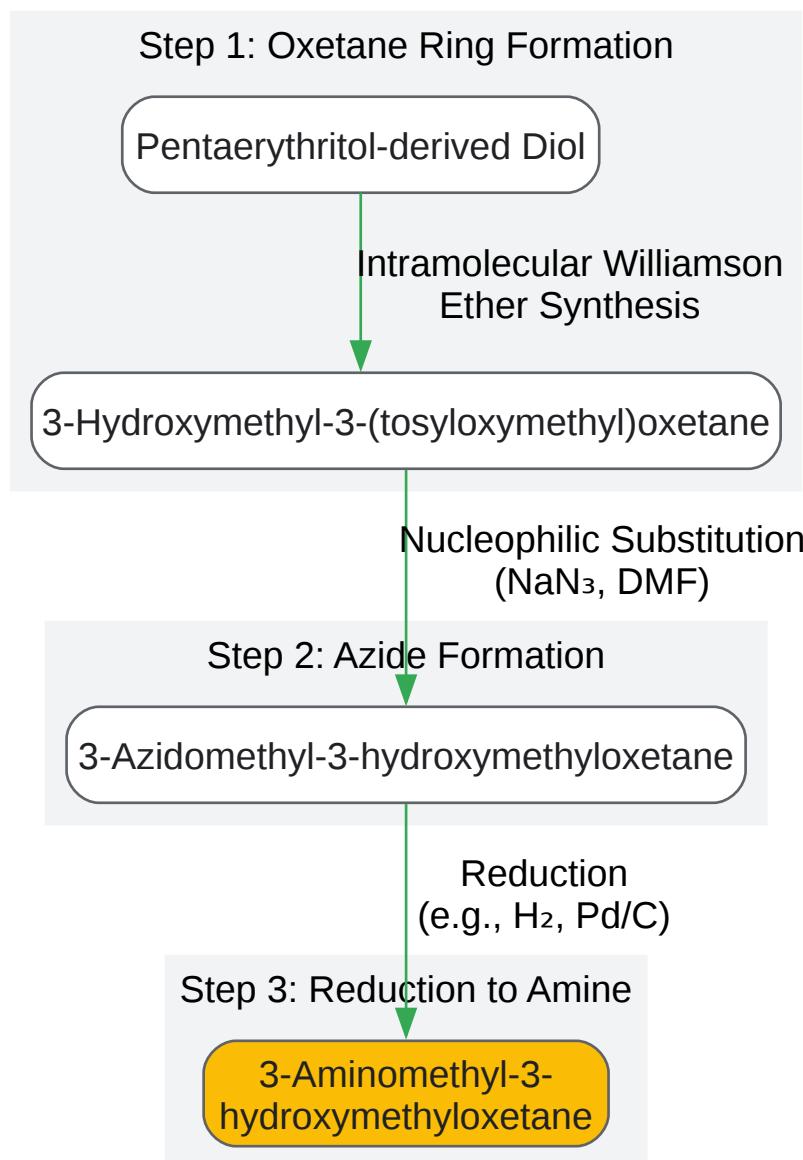
- IUPAC Name: [3-(aminomethyl)oxetan-3-yl]methanol[7]
- Molecular Formula: C₅H₁₁NO₂[7]
- CAS Number: 45513-32-4[7]

The strategic placement of the electron-withdrawing oxygen atom within the strained four-membered ring, combined with the hydrogen-bonding capacity of the amine and hydroxyl groups, imparts a distinct polarity and set of physicochemical properties to the molecule.

Table 1: Physicochemical Properties of **3-Aminomethyl-3-hydroxymethyloxetane**

Property	Value	Source
Molecular Weight	117.15 g/mol	[7]
XLogP3-AA (Lipophilicity)	-1.7	[7]
Hydrogen Bond Donor Count	2	[7]
Hydrogen Bond Acceptor Count	3	[7]
Topological Polar Surface Area	55.5 Å ²	[7]
Rotatable Bond Count	2	[7]
Complexity	80.5	[7]

Data computed by PubChem.[\[7\]](#)


The low XLogP3-AA value highlights the molecule's hydrophilicity, a direct consequence of its multiple hydrogen bond donors and acceptors. This property is highly desirable in drug design for improving the solubility of lipophilic drug candidates.

Synthesis and Elucidation of Structure

The synthesis of 3,3-disubstituted oxetanes like this one requires carefully planned routes that can efficiently construct the strained ring system.[\[8\]](#) A common and effective strategy involves the reduction of a corresponding azide precursor, which is itself derived from a more readily accessible diol. This approach offers a safe and high-yielding pathway to the primary amine.

Synthetic Workflow Overview

The following diagram outlines a logical and validated synthetic pathway. The causality behind this multi-step process is rooted in the need for selective functional group transformations while preserving the integrity of the oxetane ring. The use of a tosylate intermediate provides an excellent leaving group for nucleophilic substitution with azide, a reliable precursor to the primary amine upon reduction.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from a diol precursor to the final product.

Detailed Experimental Protocol: Synthesis via Azide Reduction

This protocol is a representative method adapted from established syntheses of similar azidomethyl oxetanes and their subsequent reduction.[9][10][11]

Part A: Synthesis of 3-Azidomethyl-3-hydroxymethyloxetane

- Tosylation of the Precursor Diol:
 - Rationale: To selectively convert one hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution.
 - Procedure: Dissolve 3-hydroxymethyl-3-methyloxetane (or a similar precursor diol) in anhydrous pyridine at 0°C. Add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature. Allow the reaction to stir overnight at room temperature. Quench with water and extract with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over MgSO₄ and concentrated to yield the tosylated intermediate.
- Nucleophilic Substitution with Sodium Azide:
 - Rationale: The azide anion (N₃⁻) is a potent nucleophile that displaces the tosylate group. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this S_N2 reaction.[9]
 - Procedure: Dissolve the tosylated intermediate (1.0 eq) in DMF. Add sodium azide (1.2 eq) and heat the mixture to 80-90°C for 12-24 hours. Monitor the reaction by TLC. After completion, cool the mixture, pour it into water, and extract with dichloromethane. The combined organic layers are washed with water, dried, and concentrated under reduced pressure to yield 3-azidomethyl-3-hydroxymethyloxetane.

Part B: Reduction of the Azide to the Primary Amine

- Catalytic Hydrogenation:
 - Rationale: This is a clean and efficient method for reducing azides to amines. Palladium on carbon (Pd/C) is a standard and highly effective catalyst.
 - Procedure: Dissolve the azide intermediate in methanol or ethanol. Add 10% Pd/C catalyst (5-10 mol%). Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases.
 - Trustworthiness Check: The reaction progress can be monitored by the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum.

- Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude **3-Aminomethyl-3-hydroxymethyloxetane**. Purification can be achieved via column chromatography if necessary.

Spectroscopic Characterization

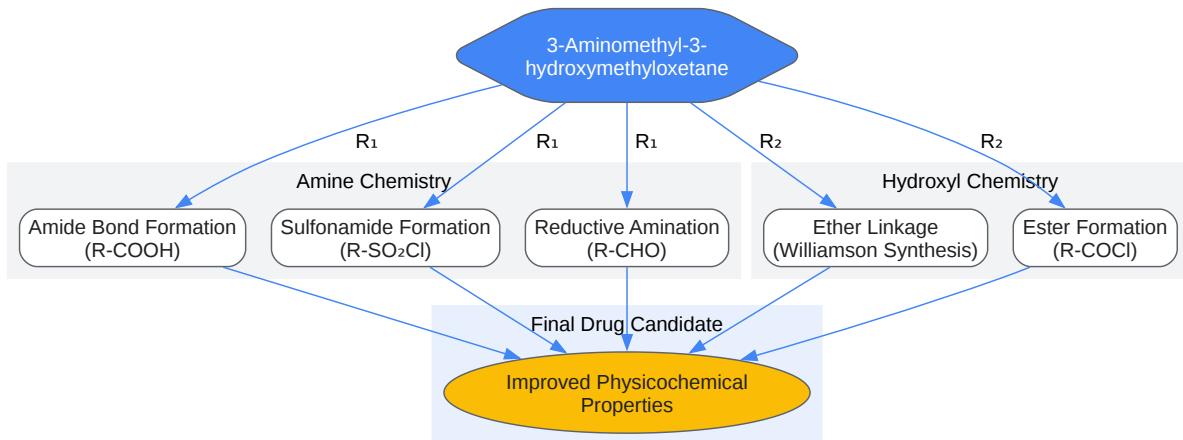
Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule, ensuring its identity and purity.

Table 2: Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Broad singlet for OH and NH₂ protons (exchangeable with D₂O).- Singlet for the -CH₂OH protons.- Singlet for the -CH₂NH₂ protons.- Two distinct signals (likely doublets or an AB quartet) for the four oxetane ring protons (-CH₂-O-CH₂-).[12][13]
¹³ C NMR	<ul style="list-style-type: none">- Signal for the quaternary carbon of the oxetane ring.- Signal for the -CH₂OH carbon.- Signal for the -CH₂NH₂ carbon.- Signal for the two equivalent -CH₂- carbons of the oxetane ring.
FT-IR	<ul style="list-style-type: none">- Broad absorption band from 3200-3500 cm⁻¹ (O-H and N-H stretching).- Sharp peaks from 2850-3000 cm⁻¹ (sp³ C-H stretching).- Characteristic C-O stretching band for the ether around 980-1050 cm⁻¹.[12]
MS (ESI+)	Expected [M+H] ⁺ peak at m/z = 118.08.

Application as a Strategic Building Block

The true value of **3-Aminomethyl-3-hydroxymethyloxetane** lies in its bifunctional nature, which allows for its versatile incorporation into larger, more complex molecules. It acts as a


"space-exploring" scaffold, introducing a well-defined three-dimensional geometry.[5]

Role in Modifying Lead Compounds

In drug discovery campaigns, lead compounds often require optimization of their pharmacokinetic properties. Appending this oxetane building block can address several common liabilities.

- Solubility Enhancement: The high polarity and hydrogen bonding capacity directly combat poor aqueous solubility.[4]
- Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation, and its presence can shield adjacent functionalities from enzymatic attack.[3][6]
- Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane can lower the basicity of the proximal primary amine, which can be advantageous for optimizing cell permeability and reducing off-target interactions.[14]

The diagram below illustrates how the molecule can be integrated into a hypothetical drug scaffold, using its two functional handles for divergent synthesis.

[Click to download full resolution via product page](#)

Caption: Versatile derivatization pathways for the core scaffold.

Safety and Handling

As a reactive chemical intermediate, **3-Aminomethyl-3-hydroxymethyloxetane** requires careful handling in a laboratory setting.

- GHS Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[7][15]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15]
- Storage: Store in a tightly sealed container in a cool, dry place. It should be stored locked up. [15]

Conclusion

3-Aminomethyl-3-hydroxymethyloxetane is more than a simple chemical; it is a sophisticated tool for molecular engineering in drug discovery. Its unique molecular architecture, characterized by a strained polar ring and dual functional handles, provides medicinal chemists with a powerful building block to enhance the physicochemical and pharmacokinetic profiles of drug candidates. A thorough understanding of its structure, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. *European Journal of Medicinal Chemistry*, 261, 115802. [\[Link\]](#)
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. *Chemical Reviews*, 116(19), 11625–11674. [\[Link\]](#)
- Zapadinsky, E., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. *Organic Chemistry Frontiers*. [\[Link\]](#)
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. *PubMed*. [\[Link\]](#)
- Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Zhang, T., et al. (2011). Synthesis of 3-azidomethyl-3-methyloxetane.
- Google Patents. (2017). Process for the preparation of n-[3-(aminomethyl)
- Zhang, T., et al. (2011). Synthesis of 3-Azidomethyl-3-Methyloxetane. *Semantic Scholar*. [\[Link\]](#)
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
- PubChem. [3-(Aminomethyl)oxetan-3-yl]methanol.
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. *PubMed*. [\[Link\]](#)
- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns.
- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. *Semantic Scholar*. [\[Link\]](#)
- Google Patents. (2014). Preparation method of 3-hydroxy oxetane compound.
- Wang, Y., et al. (2017). Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane).

- Google Patents. (2012). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
- Shrivastava, A., et al. (2014). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [\[Link\]](#)
- PubChem. [3-(Aminomethyl)oxetan-3-yl]methanol.
- ResearchGate. (2021). Analytical table of the 1 H-NMR spectrum for the 3-ethyl-3-hydroxymethyloxetane. [\[Link\]](#)
- Bednarczyk, D., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 10. Synthesis of 3-Azidomethyl-3-Methyloxetane | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 12. connectjournals.com [connectjournals.com]

- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [3-Aminomethyl-3-hydroxymethyloxetane molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150849#3-aminomethyl-3-hydroxymethyloxetane-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com